3,3',4,4',5-Pentabromodiphenyl ether
Overview
Description
3,3’,4,4’,5-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their effectiveness in reducing the flammability of materials. their persistence in the environment and potential health risks have raised concerns, leading to regulatory measures to limit their use .
Mechanism of Action
Target of Action
PBDE 126 primarily targets the androgen receptor (AR) in the human body . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
PBDE 126 and its structural analogues interact non-covalently with the AR, displaying a similar binding pattern to the native ligand, testosterone . This interaction can potentially disrupt the normal functioning of the AR signaling pathway, which may adversely impact male reproductive growth and function .
Biochemical Pathways
The primary degradation mechanism of PBDEs involves debromination, resulting in the formation of various bromodiphenyl ethers . This process can lead to the disruption of various biochemical pathways, particularly those involving sex hormones .
Pharmacokinetics
, which may affect their bioavailability and distribution in the body. They are also known for their significant persistence and potential for bioaccumulation .
Result of Action
The disruption of the AR signaling pathway by PBDE 126 can lead to adverse effects on the reproductive system . Additionally, PBDEs have been associated with histopathological changes in immune organs, altered reproductive behavior, decreased embryo survival, and decreased hatching rates .
Action Environment
PBDE 126 is a brominated flame retardant used in a variety of products, including foam-based products, clothing, and electrical equipment . Its action can be influenced by various environmental factors, such as its presence in indoor air, dust, and food . Furthermore, PBDE 126 is known for its long-range environmental transport, which can lead to widespread exposure .
Biochemical Analysis
Cellular Effects
3,3’,4,4’,5-Pentabromodiphenyl ether can have various effects on cells and cellular processes. For instance, it has been suggested that PBDEs may affect hormone levels in the thyroid gland
Molecular Mechanism
It is known that PBDEs can bind to various biomolecules and may inhibit or activate certain enzymes
Dosage Effects in Animal Models
The effects of 3,3’,4,4’,5-Pentabromodiphenyl ether can vary with different dosages in animal models. Some studies have reported potential toxic or adverse effects at high doses
Transport and Distribution
3,3’,4,4’,5-Pentabromodiphenyl ether can be transported and distributed within cells and tissues It may interact with various transporters or binding proteins and may affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions on the aromatic rings .
Industrial Production Methods
Industrial production of 3,3’,4,4’,5-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various brominated and hydroxylated derivatives of diphenyl ether. These products can have different properties and applications depending on the degree and type of substitution .
Scientific Research Applications
3,3’,4,4’,5-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a flame retardant in polymers and textiles.
Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigated for its toxicological effects and potential health risks.
Industry: Widely used in the production of flame-retardant materials for electronics, furniture, and building materials
Comparison with Similar Compounds
Similar Compounds
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Uniqueness
3,3’,4,4’,5-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Compared to other PBDEs, it has a higher degree of bromination, leading to greater flame-retardant efficiency but also increased persistence and potential toxicity .
Properties
IUPAC Name |
1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNIIWPIAVQNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573491 | |
Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366791-32-4 | |
Record name | 3,3',4,4',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366791324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Tribromo-5-(3,4-dibromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE8L2L37ZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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